1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone
Description
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJLYPBXQIKGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with a suitable pyridine derivative under controlled conditions. The resulting compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. In particular, studies have focused on their ability to inhibit specific kinases involved in cancer progression:
- Inhibition of AKT Signaling : A related compound, 4j , demonstrated potent inhibition of the AKT2/PKBβ kinase, which is crucial in glioma malignancy. This compound exhibited an EC50 value of 20 μM against glioblastoma cell lines, indicating strong antiproliferative activity while maintaining low cytotoxicity towards non-cancerous cells .
| Compound | EC50 (μM) | Target Kinase |
|---|---|---|
| 4j | 20 | AKT2/PKBβ |
| MK-2206 | 2 | AKT |
This suggests that similar structures may also inhibit key oncogenic pathways, presenting a viable avenue for cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have been extensively studied. For instance, certain substituted pyridines have shown promising activity against various pathogens:
- Antimicrobial Efficacy : Compounds derived from pyridine structures exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 2.18–3.08 μM against strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Derivative A | 2.18 | S. aureus |
| Derivative B | 3.08 | E. coli |
These findings indicate that modifications to the pyridine structure can enhance antimicrobial potency.
Case Studies
Several case studies highlight the biological activities associated with compounds similar to this compound:
- Anti-Glioma Activity : A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed significant inhibition of glioma cell growth through specific kinase inhibition, emphasizing the importance of structural modifications in developing effective anticancer agents .
- Broad-Spectrum Antimicrobial Agents : Research into various pyridine derivatives has shown their effectiveness against a range of microbial pathogens, suggesting that these compounds could serve as templates for new antibiotics .
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent positions, functional groups, or heterocyclic frameworks. Below is a systematic comparison:
Substituent Variations on the Pyridine Ring
Chlorine Substituent Position and Number
- 1-(5,6-Dichloropyridin-3-yl)ethanone: Features two chlorine atoms at the 5- and 6-positions of the pyridine ring. This modification increases molecular weight (220.06 g/mol) and lipophilicity (XLogP3: 2.7 vs.
- 1-[6-(3-Chlorophenoxy)pyridin-3-yl]ethanone: Substitutes the 4-chlorophenyl group with a 3-chlorophenoxy moiety. The addition of an ether linkage reduces LogP (XLogP3: 3.0) compared to the parent compound but may improve solubility .
Methyl and Other Alkyl Groups
- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone: Incorporates a methyl group at the 2-position of the pyridine ring. The molecular weight is 245.70 g/mol .
- 1-[6-Methylpyridin-3-yl]-2-[4-(methylsulfonyl)phenyl]ethanone: Combines a methyl group on pyridine with a sulfonylphenyl ketone. This compound (MW: 303.37 g/mol) shows enhanced electron-withdrawing properties, influencing its reactivity in medicinal chemistry applications .
Functional Group Modifications
Ketone vs. Thioether Derivatives
- 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone: Replaces the pyridine ring with an indole system and introduces a thioether group. This derivative exhibits potent antimalarial activity (pIC50 = 7.95), outperforming chloroquine (pIC50 = 7.55) .
- 1-(8-(4-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone: Integrates an imidazo[1,2-a]pyridine core. This compound demonstrates significant inhibition of snake venom phospholipase A2 (IC50 = 194.8 µM), attributed to the fused heterocyclic system enhancing target affinity .
Physicochemical Properties
Preparation Methods
General Synthetic Strategy
The preparation of 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone typically involves:
- Construction or functionalization of the pyridine ring at the 3- and 6-positions.
- Introduction of the 4-chlorophenyl substituent at the 6-position.
- Installation of the ethanone (acetyl) group at the 3-position.
The synthetic approaches can be broadly categorized into:
Specific Preparation Methods
Acylation of 6-(4-Chlorophenyl)pyridin-3-yl Derivatives
One efficient approach involves starting from a 6-(4-chlorophenyl)pyridin-3-yl intermediate, which is then acylated at the 3-position to introduce the ethanone group.
- A representative method uses acetyl chloride in the presence of a base such as pyridine to acylate the pyridine ring at the 3-position, yielding the target ethanone derivative.
- For example, in a related system, 3-(4-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine was reacted with acetyl chloride and pyridine in chloroform at room temperature, monitored by TLC, to yield an acetylated product, which upon purification gave a crystalline ethanone derivative suitable for X-ray diffraction analysis.
Cross-Coupling and Subsequent Functionalization
- The 4-chlorophenyl substituent can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a halogenated pyridine and a 4-chlorophenyl boronic acid or stannane.
- After installation of the 4-chlorophenyl group at the 6-position, the ethanone group can be introduced by reaction with acetylating agents such as acetyl chloride or by condensation with acetyl-containing reagents under basic or acidic conditions.
- In literature, similar pyridine derivatives have been synthesized by reacting chloro-substituted pyridines with acetylating agents in solvents like N,N-dimethylformamide (DMF) containing potassium hydroxide to afford ethanone-substituted products in good yields.
Multi-Step Synthesis via Pyridine Precursors
- Starting from pyridine precursors, such as 3-amino-6-(4-chlorophenyl)pyridine derivatives, reaction with acetylating agents or ketones under reflux in acetic acid with ammonium acetate can yield the ethanone-substituted pyridine.
- For instance, treatment of pyridine intermediates with acetylacetone in boiling acetic acid containing ammonium acetate under reflux conditions has been reported to afford 1-(2-methyl-6-(aryl)pyridin-3-yl)ethanone derivatives.
Reaction Conditions and Yields
Characterization and Confirmation
- The synthesized this compound is typically characterized by elemental analysis, NMR spectroscopy (^1H and ^13C NMR), mass spectrometry, and sometimes X-ray crystallography to confirm the structure and purity.
- For example, acetylated pyridine derivatives show characteristic singlets for the methyl group of the ethanone moiety around δ 2.4–2.6 ppm in ^1H NMR and carbonyl carbon signals near δ 190–200 ppm in ^13C NMR.
Summary Table of Key Literature Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and chlorophenyl precursors. Key steps include:
- Suzuki-Miyaura cross-coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) to couple 4-chlorophenylboronic acid with a pyridinyl halide intermediate.
- Ketone functionalization : Acetylation via Friedel-Crafts acylation or nucleophilic substitution under reflux in ethanol or dimethylformamide (DMF) .
- Optimization : Control temperature (70–100°C), pH (neutral to slightly basic), and solvent polarity to minimize side reactions. Yields >75% are achievable with catalytic amounts of triethylamine as a base .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the pyridine ring (δ 8.2–8.8 ppm for aromatic protons; δ 150–160 ppm for carbons adjacent to nitrogen) and the chlorophenyl group (δ 7.3–7.6 ppm for protons; δ 125–135 ppm for carbons) .
- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl bond) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 247.67 (C₁₃H₁₀ClNO) with fragmentation patterns indicating loss of COCH₃ .
Advanced Research Questions
Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- The electron-withdrawing chlorine atom on the phenyl group and the pyridine nitrogen create an electron-deficient aromatic system, activating the 2- and 4-positions of the pyridine ring for nucleophilic attack.
- Reactivity Studies : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying reactive sites. Experimentally, track substitution with amines or thiols under mild acidic conditions (pH 5–6) .
Q. What are the potential biological targets of this compound, and what in vitro assays are recommended to evaluate its activity?
- Methodological Answer :
- Targets : Kinase enzymes (e.g., JAK2), antimicrobial targets (e.g., bacterial efflux pumps), and apoptosis pathways in cancer cells.
- Assays :
- MTT Assay : Test cytotoxicity against HeLa or MCF-7 cell lines (IC₅₀ values <50 μM suggest anticancer potential) .
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure inhibition at varying concentrations .
Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?
- Methodological Answer :
- Systematic SAR Studies : Synthesize derivatives with controlled substitutions (e.g., replacing Cl with Br or CF₃) to isolate electronic vs. steric effects.
- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy) and replicate studies across multiple labs .
Q. What computational methods are suitable for modeling the interaction of this compound with biological macromolecules?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predict binding poses in ATP-binding pockets of kinases (e.g., PDB 4HX5).
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QM/MM Hybrid Methods : Calculate binding energies using ONIOM protocols .
Q. What strategies can improve the solubility and bioavailability of this compound without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the ketone moiety for enhanced aqueous solubility.
- Co-Crystallization : Use co-formers like succinic acid to create stable co-crystals with improved dissolution rates .
Data Contradiction Analysis
- Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH). Standardize protocols using guidelines from the Kinase Inhibitor Consortium and validate with positive controls (e.g., staurosporine) .
Structural Comparison Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
